(+/-)-Salsolinol (hydrochloride)
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Overview
Description
(+/-)-Salsolinol (hydrochloride) is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is known for its potential biological activities and is often studied in the context of medicinal chemistry. It is a derivative of isoquinoline, a structure commonly found in various natural alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions: (+/-)-Salsolinol (hydrochloride) can be synthesized through several methods. One common approach involves the reduction of 1-methyl-6,7-dihydroxy-3,4-dihydroisoquinoline using a suitable reducing agent such as sodium borohydride in the presence of hydrochloric acid. The reaction typically occurs under mild conditions and yields the desired hydrochloride salt.
Industrial Production Methods: Industrial production of 1,2,3,4-tetrahydro-1-methyl-6,7-isoquinolinediol hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: (+/-)-Salsolinol (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl groups on the isoquinoline ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), electrophiles (alkyl halides).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Fully saturated isoquinoline derivatives.
Substitution: Halogenated isoquinoline derivatives.
Scientific Research Applications
(+/-)-Salsolinol (hydrochloride) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases.
Industry: Utilized in the development of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydro-1-methyl-6,7-isoquinolinediol hydrochloride involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly dopamine, by inhibiting the reuptake of dopamine and enhancing its release. This action is mediated through its binding to dopamine receptors and transporters, leading to increased dopamine levels in the synaptic cleft.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the methyl and hydroxyl groups.
Salsolinol: A naturally occurring tetrahydroisoquinoline derivative with similar biological activities.
1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrobromide: A closely related compound with a hydrobromide salt instead of hydrochloride.
Uniqueness: (+/-)-Salsolinol (hydrochloride) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate neurotransmitter systems makes it a valuable compound for studying neuropharmacology and developing potential therapeutic agents.
Properties
IUPAC Name |
1-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-6,7-diol;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVCGYSRZYNJMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CC[NH2+]1)O)O.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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